molecular formula C11H7Cl3N2 B1467017 4-Chloro-6-(2,5-dichlorophenyl)-2-methylpyrimidine CAS No. 1477703-40-4

4-Chloro-6-(2,5-dichlorophenyl)-2-methylpyrimidine

Cat. No.: B1467017
CAS No.: 1477703-40-4
M. Wt: 273.5 g/mol
InChI Key: LHUNPRSYGXVMDE-UHFFFAOYSA-N
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Description

4-Chloro-6-(2,5-dichlorophenyl)-2-methylpyrimidine is a useful research compound. Its molecular formula is C11H7Cl3N2 and its molecular weight is 273.5 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-chloro-6-(2,5-dichlorophenyl)-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl3N2/c1-6-15-10(5-11(14)16-6)8-4-7(12)2-3-9(8)13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHUNPRSYGXVMDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)C2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

4-Chloro-6-(2,5-dichlorophenyl)-2-methylpyrimidine is a synthetic organic compound belonging to the pyrimidine family. Its structure features a pyrimidine ring with various substituents that contribute to its biological activity. This compound has been investigated for its potential applications in pharmacology, particularly in anti-inflammatory, antimicrobial, and anticancer activities.

Chemical Structure and Properties

The molecular formula of this compound is C11H8Cl3N. The presence of multiple chlorine atoms enhances its electron-withdrawing properties, which can influence its reactivity and biological interactions.

Property Description
Molecular FormulaC11H8Cl3N
Molecular Weight275.54 g/mol
Structural FeaturesPyrimidine ring with chloro and dichlorophenyl substitutions

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. Studies have shown that related pyrimidine derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. For instance:

  • IC50 Values : Certain derivatives have demonstrated half-maximal inhibitory concentrations (IC50) in the low micromolar range against COX-2, suggesting potent anti-inflammatory activity.

A comparative analysis of various pyrimidine derivatives is presented in Table 1.

Compound IC50 (μM) Activity
This compound0.04 ± 0.01Potent COX-2 inhibitor
Celecoxib0.04 ± 0.01Standard COX-2 inhibitor
Diclofenac0.05 ± 0.02COX inhibitor

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against a range of bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

In vitro studies have shown that certain pyrimidine derivatives can inhibit cancer cell proliferation. For instance, some compounds have been reported to target specific kinases involved in cancer progression:

  • Target Kinases : The compound has shown potential as an inhibitor of essential plasmodial kinases such as PfGSK3 and PfPK6, which are considered novel drug targets for antimalarial therapy.

The following table summarizes the IC50 values for various pyrimidine analogues against these kinases:

Compound Target Kinase IC50 (nM)
This compoundPfGSK3698 ± 66
Compound APfPK6Similar potency

Case Studies

  • Anti-inflammatory Study : A study conducted on rats demonstrated that the administration of this compound significantly reduced paw edema induced by carrageenan, indicating its efficacy as an anti-inflammatory agent.
  • Anticancer Efficacy : In a separate study on human breast cancer cell lines, the compound exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutics.

Preparation Methods

General Synthetic Strategy

The synthesis of 4-Chloro-6-(2,5-dichlorophenyl)-2-methylpyrimidine typically involves:

  • Construction of the pyrimidine core with methyl and chloro substituents at positions 2, 4, and 6.
  • Introduction of the 2,5-dichlorophenyl substituent at position 6 via nucleophilic aromatic substitution or cross-coupling methods.
  • Use of chlorinating agents to achieve selective chlorination on the pyrimidine ring.

Preparation of 4,6-Dichloro-2-methylpyrimidine Intermediate

A key intermediate for the target compound is 4,6-dichloro-2-methylpyrimidine, which is prepared through a two-step process:

Step 1: Synthesis of 4,6-Dihydroxy-2-methylpyrimidine

  • React sodium methoxide, dimethyl malonate, and acetamidine hydrochloride in methanol under ice bath conditions.
  • After dissolution, the mixture is warmed to 18–25 °C and reacted for 3–5 hours.
  • Methanol is removed by reduced pressure distillation.
  • The residue is dissolved in water, pH adjusted to 1–2, stirred at 0 °C for 3–5 hours to crystallize 4,6-dihydroxy-2-methylpyrimidine.
  • Product is isolated by filtration, washed, and dried to yield a white solid.

Step 2: Chlorination to 4,6-Dichloro-2-methylpyrimidine

  • The dihydroxy intermediate is reacted with triphosgene dissolved in dichloroethane in the presence of N,N-diethylaniline under reflux for 6–8 hours.
  • The reaction mixture is washed, dried, filtered, concentrated, recrystallized, and decolorized to yield 4,6-dichloro-2-methylpyrimidine.
  • This method replaces traditional chlorinating agents like POCl3 or phosgene with triphosgene, which is safer and more environmentally friendly.
  • Yields reported are high, around 90–92%, with melting points around 42–44 °C.

Table 1: Key Reaction Parameters for 4,6-Dichloro-2-methylpyrimidine Synthesis

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Formation of dihydroxy intermediate Sodium methoxide, dimethyl malonate, acetamidine hydrochloride, methanol 0 to 25 3–5 86 pH adjusted to 1–2, crystallization at 0 °C
Chlorination with triphosgene Triphosgene, N,N-diethylaniline, dichloroethane, reflux Reflux (~80) 6–8 90–92 Washing and recrystallization steps included

This two-step method is scalable for industrial production due to its safety and efficiency.

Introduction of the 2,5-Dichlorophenyl Group

While direct literature on the exact preparation of this compound is limited, related synthetic routes suggest the following approach:

  • Utilize 4,6-dichloro-2-methylpyrimidine as the electrophilic pyrimidine substrate.
  • Perform nucleophilic aromatic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki or Stille coupling) with 2,5-dichlorophenyl boronic acid or stannane derivatives.
  • Reaction conditions typically involve a palladium catalyst, base, and suitable solvents under inert atmosphere at elevated temperatures.

This approach aligns with common practices in heterocyclic chemistry to introduce aryl substituents selectively.

Alternative Synthetic Routes and Considerations

  • A method involving 4-chloro-6-methoxypyrimidine reacting with phosphorus oxychloride in the presence of anhydrous organic amine can yield 4,6-dichloropyrimidine derivatives, which can be further functionalized.
  • The substitution of the methoxy group by chlorine improves yield and purity while reducing environmental impact.
  • Safety considerations favor the use of triphosgene and phosphorus oxychloride over phosgene due to toxicity and handling risks.

Summary of Key Research Findings

Aspect Details
Chlorinating Agent Triphosgene preferred over POCl3 or phosgene for environmental and safety reasons
Intermediate Purity & Yield High yield (86–92%) and purity (melting point 42–44 °C) achieved with described methods
Reaction Conditions Mild temperatures (0–25 °C for first step, reflux for chlorination), controlled pH
Industrial Applicability Methods suitable for scale-up due to safety and efficiency
Environmental Impact Reduced toxic waste and safer reagents used

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Chloro-6-(2,5-dichlorophenyl)-2-methylpyrimidine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.